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Compound of Interest |

Compound Name: CP 141938
CAS No.: 182822-62-4
Cat. No.: B029727
. J

Introduction & Chemical Identity

CP 141938 is a highly potent, non-peptide antagonist of the Neurokinin-1 (NK1) receptor.
Chemically identified as (2S,3S)-3-[(2-methoxy-5-(N-
methylmethanesulfonamido)benzyl)amino]-2-phenylpiperidine, it belongs to the Pfizer series of
quinuclidine and piperidine-based NK1 antagonists (analogous to CP-99,994 and CP-122,721).

Beyond its pharmacodynamic profile, CP 141938 is widely utilized in drug metabolism and
pharmacokinetics (DMPK) as a model P-glycoprotein (P-gp) substrate. Its high affinity for the
P-gp efflux transporter makes it a critical tool for assessing blood-brain barrier (BBB)
penetration and validating in vitro efflux assays.

Chemical Structure Data
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Property Detail

-[3-[[[(2S,3S)-2-phenylpiperidin-3-
IUPAC Name yllamino]methyl]-4-methoxyphenyl]-

-methylmethanesulfonamide

Molecular Formula

Molecular Weight 403.54 g/mol
CAS Number 182822-62-4
Core Scaffold cis-2-phenyl-3-aminopiperidine (2S,3S)

2-methoxybenzyl group (critical for hydrophobic

Key Pharmacophore s
cleft binding in NK1)

Retrosynthetic Analysis

The synthesis of CP 141938 is convergent, relying on the coupling of two complex fragments:
the chiral piperidine core and the functionalized benzaldehyde side chain.

o Disconnection: The secondary amine bond is the strategic disconnection point, suggesting a
reductive amination between a chiral amine and an aldehyde.

o Fragment A (Nucleophile):

-2-phenylpiperidin-3-amine. This core is shared with other Pfizer NK1 antagonists (e.g., CP-
99,994) and requires strict stereochemical control (cis-2,3-substitution).

o Fragment B (Electrophile): 2-methoxy-5-(

-methylmethanesulfonamido)benzaldehyde. This fragment carries the specific sulfonamide
tail that differentiates CP 141938.

Pathway Visualization
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Reductive Amination

CP 141938
(Target Molecule)

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection of CP 141938 into the chiral amine core and aldehyde
sidechain.

Detailed Synthesis Pathway[1]
Phase 1: Synthesis of the Chiral Core (Fragment A)

The synthesis of the

-2-phenylpiperidin-3-amine core is the most technically demanding step due to the requirement
for high enantiomeric purity.

e Cyclization: Reaction of 4-chlorobutyryl chloride with ammonium hydroxide and
benzaldehyde (or via pyridine reduction) to form the racemic 2-phenyl-3-aminopyridine
intermediate.

e Reduction: Catalytic hydrogenation (PtO2 or Rh/C) of the pyridine ring. This step
predominantly yields the cis-racemate (2,3-cis).

» Resolution: Classical resolution using

-L-Tartaric acid or

-Mandelic acid. The
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-enantiomer crystallizes as the tartrate salt.

o Critical Control Point: The trans-isomer (2R,3S or 2S,3R) is a potent impurity and must be
purged <0.5% at this stage.

Phase 2: Synthesis of the Aldehyde Sidechain
(Fragment B)

The sidechain is synthesized from 5-amino-2-methoxybenzaldehyde or a related precursor like
2-methoxy-5-nitrobenzaldehyde.

¢ Mesylation: Reaction of the aniline nitrogen with methanesulfonyl chloride (MsCl) in
DCM/Pyridine to form the sulfonamide.

o Methylation: Alkylation of the sulfonamide nitrogen using Methyl lodide (Mel) and a base (

or NaH) in DMF.

o Note: Regioselectivity is controlled by the acidity of the sulfonamide proton.

o Formylation (if required): If starting from the anisole derivative, Vilsmeier-Haack formylation
introduces the aldehyde ortho to the methoxy group.

Phase 3: Convergent Coupling (Reductive Amination)

The final assembly involves coupling Fragment A and Fragment B.
» Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), DCE or THF.

e Mechanism: Formation of the iminium ion intermediate followed by in situ reduction. STAB is
preferred over

for its lower toxicity and better selectivity (avoiding aldehyde reduction).

Experimental Protocol: Reductive Amination

e Charge: Dissolve

-2-phenylpiperidin-3-amine (1.0 eq) and 2-methoxy-5-(
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-methylmethanesulfonamido)benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE).

» Acidify: Add Glacial Acetic Acid (1.5 eq) to catalyze imine formation. Stir for 1-2 hours at
room temperature.

e Reduce: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

e Quench: After 12 hours, guench with saturated agueous
o Extraction: Extract with DCM, wash with brine, and dry over

 Purification: Flash chromatography (MeOH/DCM) or crystallization as the HCI salt.

Phase 1: Core

Pvridine Precursor Hydrogenation Resolution .
y (cis-racemate) (L-Tartrate) \ Phase 3: Coupling

. . Reductive Amination CP 141938
Phase 2: Sidechain (STAB/ACOH) (Free Base)

5-Amino-2-methoxy Sulfonylation Methylation
benzaldehyde (MsCl) (Mel/K2CO3)

Click to download full resolution via product page

Figure 2: Convergent synthesis workflow for CP 141938.

Impurity Profiling & Control Strategy

For CP 141938, the impurity profile is dominated by stereochemical variants and reductive
amination byproducts.

Table 1: Key Impurities and Origins
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Impurity Code

Identity

Origin/[Mechanism Control Limit

Imp-A (Stereo)

trans-CP 141938

Epimerization during
core synthesis or NMT 0.15%

resolution failure.

Incomplete resolution

Imp-B (Stereo) (2R,3R)-Enantiomer of the chiral amine NMT 0.15%
core.
Incomplete
Des-methyl CP methylation of the
Imp-C (Process) ) NMT 0.50%
141938 sulfonamide
sidechain.

Imp-D (Process)

Bis-alkylated Amine

Over-reaction of the
amine with two NMT 0.10%

aldehyde equivalents.

Imp-E (Degradant)

Benzyl Alcohol

Derivative

Reduction of
unreacted aldehyde NMT 0.20%
by STAB.

Imp-F (Genotoxic)

Methyl lodide / MsCl

Carryover from
sidechain synthesis < ppm levels
(Potential GTIs).

Control Strategy

o Stereocontrol: The cis/trans ratio is fixed during the hydrogenation step. The trans isomer is

difficult to remove after coupling. Strict control of the starting amine optical rotation is the

primary control point.

» Bis-alkylation: Minimized by using a slight excess of the amine (or 1:1 stoichiometry) and

slow addition of the reducing agent.

e Purging: Impurity E (Alcohol) and unreacted aldehyde are lipophilic and can be purged via

column chromatography or recrystallization from Isopropanol/Hexane.
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Figure 3: Impurity fate mapping showing origin of stereochemical and process impurities.

Analytical Methods
HPLC Method for Purity

e Column: Chiralcel OD-H or AD-H (for enantiomeric purity); C18 (for chemical purity).

» Mobile Phase:

o Chiral: Hexane:IPA:Diethylamine (90:10:0.1).

o Achiral: Gradient Acetonitrile/Water (0.1% Formic Acid).
o Detection: UV at 210 nm and 254 nm.

e Mass Spec: Positive ESI (

P-gp Efflux Assay Validation

When using CP 141938 as a probe:
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o System: MDCK-MDR1 or Caco-2 cells.

e Readout: Efflux Ratio (ER) =

o Acceptance Criteria: CP 141938 should exhibit an ER > 10, which is fully reversible by the P-
gp inhibitor Zosuquidar or Verapamil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b029727#cp-141938-synthesis-pathway-and-
impurities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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